molecular formula C27H45NO5 B1263636 Sarcoursodeoxycholic acid CAS No. 88446-87-1

Sarcoursodeoxycholic acid

Numéro de catalogue B1263636
Numéro CAS: 88446-87-1
Poids moléculaire: 463.6 g/mol
Clé InChI: YZYBIGOLMMAZFK-IMLYGNJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarcoursodeoxycholic acid is a bile acid glycine conjugate.

Applications De Recherche Scientifique

Therapeutic Applications in Liver and Bile Duct Disorders

Sarcoursodeoxycholic acid, particularly in its form as norursodeoxycholic acid (norUDCA), shows promise in treating cholestatic liver and bile duct disorders. Its resistance to amidation enables cholehepatic shunting, which facilitates therapeutic effects on liver cells, helping to counteract cholestasis, steatosis, hepatic inflammation, and fibrosis. Clinical tests have shown positive results, especially in primary sclerosing cholangitis (PSC) patients (Halilbasic, Steinacher, & Trauner, 2017). Moreover, norUDCA's hepatic enrichment allows direct effects on both parenchymal and non-parenchymal liver cells, indicating potential application in various liver diseases beyond cholestasis (Halilbasic, Fiorotto, Fickert, Marschall, Moustafa, Spirli, Fuchsbichler, Gumhold, Silbert, Zatloukal, Langner, Maitra, Denk, Hofmann, Strazzabosco, & Trauner, 2009).

Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

In the treatment of non-alcoholic fatty liver disease, norursodeoxycholic acid has been shown to effectively reduce serum alanine aminotransferase (ALT) levels, indicating its potential as a therapeutic option. A study observed significant effects, particularly in higher doses, suggesting its safety and tolerability in further studies (Traussnigg, Schattenberg, Demir, Wiegand, Geier, Teuber, Hofmann, Kremer, Spreda, Kluwe, Petersen, Boettler, Rainer, Halilbasic, Greinwald, Pröls, Manns, Fickert, & Trauner, 2019).

Modulation of CD8+ T-Cell Function

Studies indicate that norursodeoxycholic acid (NorUDCA) modulates CD8+ T-cell function, which could be beneficial in treating immune-mediated liver diseases such as primary sclerosing cholangitis (PSC). This effect is thought to contribute to the therapeutic efficacy of NorUDCA beyond its anti-cholestatic actions, by attenuating hepatic immunopathology driven by CD8+ T cells (Zhu, Boucheron, Müller, Májek, Claudel, Halilbasic, Baazim, Lercher, Viczenczová, Hainberger, Preglej, Sandner, Alteneder, Gülich, Khan, Hamminger, Remetic, Ohradanova-Repic, Schatzlmaier, Donner, Fuchs, Stojaković, Scharnagl, Sakaguchi, Weichhart, Bergthaler, Stockinger, Ellmeier, & Trauner, 2021).

Intestinal Absorption and Metabolism

Sarcosine conjugated ursodeoxycholic acid (SUDC) has been synthesized and its intestinal absorption and metabolism have been studied in animal models. These studies provide insights into the bioavailability and processing of sarcoursodeoxycholic acid derivatives in the body (Kimura, Hatono, Une, Fukuoka, Kuramoto, & Hoshita, 1984).

Protective Effects in Ischemia/Reperfusion Injury

In studies involving rat models, ursodeoxycholic acid, a related compound, has demonstrated potential in protecting against ischemia and reperfusion injury. This suggests possible protective roles for similar compounds like sarcoursodeoxycholic acid in such contexts (Akdemir, Şahin, Erbaş, Yeniel, & Sendag, 2015).

Propriétés

Numéro CAS

88446-87-1

Nom du produit

Sarcoursodeoxycholic acid

Formule moléculaire

C27H45NO5

Poids moléculaire

463.6 g/mol

Nom IUPAC

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid

InChI

InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22+,25+,26+,27-/m1/s1

Clé InChI

YZYBIGOLMMAZFK-IMLYGNJHSA-N

SMILES isomérique

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

SMILES canonique

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonymes

sarcoursodeoxycholic acid
SUDCA
UDCS
ursodeoxycholylsarcosine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarcoursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Sarcoursodeoxycholic acid
Reactant of Route 3
Sarcoursodeoxycholic acid
Reactant of Route 4
Sarcoursodeoxycholic acid
Reactant of Route 5
Sarcoursodeoxycholic acid
Reactant of Route 6
Sarcoursodeoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.